Benzamide, N-butyl-2-(phenylacetyl)-

描述

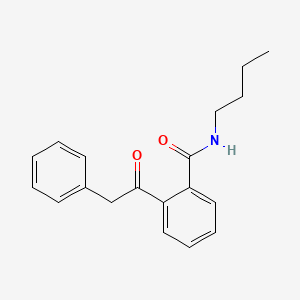

Benzamide (B126), N-butyl-2-(phenylacetyl)- is an organic compound identified by the Chemical Abstracts Service (CAS) number 60984-30-7. appchemical.com It is a specific derivative of benzamide, the simplest amide of benzoic acid. wikipedia.org The molecular structure of this compound is defined by its chemical formula, C19H21NO2, and it has a molecular weight of approximately 295.38 g/mol . appchemical.com Its formal IUPAC name is N-butyl-2-(2-phenylacetyl)benzamide.

Table 1: Chemical Identity of Benzamide, N-butyl-2-(phenylacetyl)-

| Identifier | Value |

|---|---|

| CAS Number | 60984-30-7 appchemical.com |

| Molecular Formula | C19H21NO2 appchemical.com |

| Molecular Weight | 295.3755 appchemical.com |

| IUPAC Name | N-butyl-2-(2-phenylacetyl)benzamide |

The molecular architecture of Benzamide, N-butyl-2-(phenylacetyl)- is built upon the fundamental benzamide scaffold, which consists of a benzene (B151609) ring connected to a carboxamide group (-C(=O)NH2). nih.gov This compound is classified as a di-substituted benzamide, featuring substituents on both the amide nitrogen and the benzene ring.

The core structural features can be broken down as follows:

Benzamide Core : This is the foundational aromatic amide structure.

N-butyl Group : A four-carbon alkyl chain is attached to the nitrogen atom of the amide group, classifying the compound as a secondary amide. This group is known to increase the molecule's lipophilicity, which can influence properties such as solubility and membrane permeability.

2-(phenylacetyl) Group : This substituent is located at the ortho-position (position 2) of the benzene ring. It consists of a phenyl group linked to the ring via an acetyl (-C(=O)CH2-) bridge. The presence of this group is a key characteristic of the molecule.

Table 2: Structural Components of Benzamide, N-butyl-2-(phenylacetyl)-

| Component | Description | Position |

|---|---|---|

| Benzamide | Core aromatic amide structure | - |

| N-butyl | -CH2CH2CH2CH3 | Amide Nitrogen (N) |

| Phenylacetyl | -C(=O)CH2-C6H5 | Position 2 of the Benzene Ring |

The benzamide scaffold is a highly significant structural motif in organic and medicinal chemistry. researchgate.netresearchgate.net These derivatives are recognized for their wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netwalshmedicalmedia.comwalshmedicalmedia.com The stability of the amide bond, combined with its capacity to participate in hydrogen bonding, makes the benzamide structure a valuable component in the design of biologically active molecules. researchgate.net

In contemporary organic chemistry, benzamide derivatives like Benzamide, N-butyl-2-(phenylacetyl)- serve as important building blocks for the synthesis of more complex molecules. The ability to modify the substitution pattern on both the aromatic ring and the amide nitrogen allows chemists to create large libraries of compounds for screening in drug discovery and materials science. researchgate.net The study of N-substituted benzamides, in particular, is an active area of research, as these modifications can significantly influence a compound's biological and physical properties. nih.govnih.gov The benzamide framework is a key component in numerous approved pharmaceutical agents, highlighting its importance in the development of new chemical entities. walshmedicalmedia.com

Structure

3D Structure

属性

CAS 编号 |

60984-30-7 |

|---|---|

分子式 |

C19H21NO2 |

分子量 |

295.4 g/mol |

IUPAC 名称 |

N-butyl-2-(2-phenylacetyl)benzamide |

InChI |

InChI=1S/C19H21NO2/c1-2-3-13-20-19(22)17-12-8-7-11-16(17)18(21)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,20,22) |

InChI 键 |

AHTNDQRAHULFOY-UHFFFAOYSA-N |

规范 SMILES |

CCCCNC(=O)C1=CC=CC=C1C(=O)CC2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies for Benzamide, N Butyl 2 Phenylacetyl

Established Amide Condensation Routes

The condensation reaction to form the amide bond in Benzamide (B126), N-butyl-2-(phenylacetyl)- is a cornerstone of its synthesis. This typically involves the reaction of a carboxylic acid derivative with an amine, in this case, a substituted benzamide.

Acyl Chloride Intermediate Approach

A robust and frequently employed strategy for the synthesis of Benzamide, N-butyl-2-(phenylacetyl)- relies on the use of a highly reactive phenylacetyl chloride intermediate. This intermediate readily reacts with a suitable nucleophile to form the desired amide bond.

The initial step in this synthetic sequence is the conversion of phenylacetic acid to its corresponding acyl chloride, phenylacetyl chloride. This transformation is crucial as it activates the carboxylic acid for subsequent amidation. Several reagents are effective for this conversion, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common. prepchem.comwikipedia.org

When thionyl chloride is used, the reaction is typically carried out by heating the phenylacetic acid with an excess of thionyl chloride under reflux conditions. prepchem.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting phenylacetyl chloride. researchgate.net

Alternatively, oxalyl chloride can be employed, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.org This method is known for being milder and highly efficient. wikipedia.org The reaction of phenylacetic acid with oxalyl chloride produces phenylacetyl chloride along with volatile byproducts including carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). mdma.ch Another approach involves reacting the sodium salt of phenylacetic acid with oxalyl chloride in a solvent such as benzene (B151609). prepchem.com

The crude phenylacetyl chloride is typically purified by distillation under reduced pressure to yield a product suitable for the subsequent reaction. prepchem.com

Table 1: Reagents for the Preparation of Phenylacetyl Chloride

| Reagent | Typical Conditions | Byproducts | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux | SO₂, HCl | prepchem.com |

| Oxalyl Chloride ((COCl)₂) | Room temperature with catalytic DMF | CO, CO₂, HCl | wikipedia.org |

| Phosphorus Trichloride (PCl₃) | Heating on a steam bath | H₃PO₃ | prepchem.com |

The second and final step in the synthesis is the nucleophilic acyl substitution reaction between the prepared phenylacetyl chloride and N-butylbenzamide. In this reaction, the nitrogen atom of the N-butylbenzamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenylacetyl chloride. This leads to the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion as a leaving group and forming the final product, Benzamide, N-butyl-2-(phenylacetyl)-.

This type of reaction is often carried out under Schotten-Baumann conditions. iitk.ac.intestbook.comwikipedia.org These conditions typically involve a two-phase solvent system, for example, an organic solvent like dichloromethane (B109758) and an aqueous phase containing a base such as sodium hydroxide. wikipedia.org The base plays a crucial role in neutralizing the hydrogen chloride (HCl) that is formed as a byproduct of the reaction, thus preventing the protonation of the amine nucleophile and driving the reaction to completion. iitk.ac.inorganic-chemistry.org

Reaction Conditions and Parameter Optimization

The efficiency and yield of the synthesis of Benzamide, N-butyl-2-(phenylacetyl)- are highly dependent on the careful control and optimization of various reaction parameters, including the choice of solvent and the reaction temperature.

The choice of solvent can significantly influence the outcome of the N-acylation reaction. Common aprotic solvents used for this type of transformation include dichloromethane (DCM) and N,N-dimethylformamide (DMF). pubcompare.ai

Dichloromethane is a non-polar, volatile solvent that is widely used in organic synthesis. pubcompare.ai It is often employed in Schotten-Baumann reactions due to its ability to dissolve the organic reactants while being immiscible with the aqueous base layer. wikipedia.org

N,N-dimethylformamide is a polar aprotic solvent with a high boiling point. biotage.com Its polar nature can help to dissolve the reactants and facilitate the reaction. acs.org The choice between DCM and DMF can impact reaction rates and product yields, and is often determined empirically for a specific reaction. biotage.com Other aprotic solvents such as ether, carbon tetrachloride, and toluene (B28343) can also be considered.

Table 2: Comparison of Common Solvents for N-Acylation

| Solvent | Polarity | Boiling Point (°C) | Key Characteristics | Reference |

|---|---|---|---|---|

| Dichloromethane (DCM) | Non-polar | 39.6 | Volatile, commonly used in two-phase systems. | pubcompare.ai |

| N,N-Dimethylformamide (DMF) | Polar aprotic | 153 | High boiling point, good solvating power for a range of reactants. | biotage.comresearchgate.net |

Temperature is a critical parameter in controlling the rate and selectivity of the acylation reaction. The reaction between an acyl chloride and an amine is typically exothermic. Therefore, the initial addition of the acyl chloride to the amine is often carried out at a reduced temperature, for instance, between 0-5°C, to control the reaction rate and minimize the formation of byproducts. prepchem.com

Following the initial addition, the reaction mixture is often allowed to warm to room temperature and stirred for a period to ensure the reaction goes to completion. prepchem.com In some cases, gentle heating or refluxing may be employed to increase the reaction rate, particularly if the reactants are sterically hindered or less reactive. However, for highly reactive species like acyl chlorides, the reaction often proceeds rapidly at room temperature. The optimal temperature profile will depend on the specific reactivity of the substrates and the solvent being used.

Alternative Amide Bond Formation Strategies for Benzamide Frameworks

Palladium-Catalyzed Amidation Approaches

The formation of carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions, commonly known as the Buchwald-Hartwig amination, represents a versatile and widely adopted strategy for the synthesis of aryl amines and their derivatives. wikipedia.org This methodology is prized for its broad substrate scope and tolerance of various functional groups, often succeeding where traditional methods like nucleophilic aromatic substitution fail. wikipedia.orgatlanchimpharma.com

While a direct, single-step palladium-catalyzed synthesis of Benzamide, N-butyl-2-(phenylacetyl)- from a corresponding aryl halide and N-butyl-2-(phenylacetyl)amine has not been explicitly detailed in the reviewed literature, the principles of the Buchwald-Hartwig reaction can be applied to construct key precursors. A hypothetical route would involve the coupling of an appropriately substituted aryl halide or pseudohalide (e.g., a triflate) with butylamine (B146782).

The general mechanism for this transformation involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the N-aryl amine product and regenerate the palladium(0) catalyst. wikipedia.org The success of the reaction is highly dependent on the choice of catalyst, phosphine (B1218219) ligand, base, and solvent. nih.gov Bidentate phosphine ligands such as BINAP and DPPF, as well as bulky monophosphine ligands, have been developed to improve reaction rates and yields, particularly for challenging substrates. wikipedia.orgnih.gov

Research into Buchwald-Hartwig type aminations has established effective conditions for coupling various amines with aryl sulfonates. For instance, the reaction of aryl perfluorooctanesulfonates with primary amines like butylamine has been successfully demonstrated using a catalyst system composed of palladium(II) acetate (B1210297) (Pd(OAc)₂) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), with cesium carbonate (Cs₂CO₃) as the base in toluene. nih.gov These reactions, while requiring elevated temperatures and extended reaction times, proceed in good yields. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Amination with Butylamine

This table presents data from a study on the amination of aryl perfluorooctanesulfonates, illustrating typical conditions for the Buchwald-Hartwig reaction.

| Aryl Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenyl Perfluorooctanesulfonate | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80-90 | 48 | 76 | nih.gov |

| 4-Methoxyphenyl Perfluorooctanesulfonate | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80-90 | 48 | 72 | nih.gov |

| 4-Nitrophenyl Perfluorooctanesulfonate | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80-90 | 48 | 0 | nih.gov |

Reduction of Nitro Groups Preceding Amidation

A well-established and reliable alternative for synthesizing complex benzamides involves a multi-step sequence that begins with a nitro-substituted aromatic precursor. This approach hinges on the chemical reduction of a nitro group to a primary amine, which is then subsequently acylated to form the final amide product. This strategy avoids the direct C-N bond formation to the aromatic ring in the final stages, instead building the molecule sequentially.

A plausible synthetic pathway to obtain Benzamide, N-butyl-2-(phenylacetyl)- via this method would proceed in three main steps:

Amide Formation: The synthesis would commence with the standard amidation of a 2-nitrobenzoic acid derivative (e.g., 2-nitrobenzoyl chloride) with butylamine to form the intermediate, N-butyl-2-nitrobenzamide.

Nitro Group Reduction: The key step involves the selective reduction of the nitro group on N-butyl-2-nitrobenzamide to yield 2-amino-N-butylbenzamide. A variety of reagents can accomplish this transformation, with the choice depending on functional group compatibility and desired reaction conditions. Common methods include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or the use of metallic reducing agents in acidic or neutral media, such as iron, zinc, or tin(II) chloride. researchgate.net A reported method for the reduction of a nitrophenyl group in the presence of other functionalities involves the use of ferric chloride (FeCl₃) and hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in methanol (B129727) under reflux conditions. nih.gov

Final Acylation: The resulting 2-amino-N-butylbenzamide can then be acylated with phenylacetyl chloride or phenylacetic acid (using a peptide coupling agent like EDCI and HOBt) to furnish the target compound, Benzamide, N-butyl-2-(phenylacetyl)-. nih.gov This final step forms the second amide linkage within the molecule.

This sequence is advantageous as the individual reactions are typically high-yielding and utilize readily available reagents.

Table 2: Proposed Multi-Step Synthesis via Nitro Group Reduction

This table outlines a potential reaction sequence based on established chemical transformations for the synthesis of substituted benzamides.

| Step | Reaction | Key Reagents | Typical Conditions | Product | Reference (for methodology) |

| 1 | Amidation | 2-Nitrobenzoic acid, Butylamine, Coupling Agent (e.g., EDCI) | Room Temperature | N-butyl-2-nitrobenzamide | nih.gov |

| 2 | Nitro Reduction | FeCl₃, N₂H₄·H₂O | Methanol, Reflux | 2-amino-N-butylbenzamide | nih.gov |

| 3 | Acylation | Phenylacetyl chloride, Base (e.g., Triethylamine) | DCM, 0°C to Room Temp. | Benzamide, N-butyl-2-(phenylacetyl)- | nih.gov |

Chemical Transformations and Derivatization Strategies of Benzamide, N Butyl 2 Phenylacetyl

Electrophilic Aromatic Substitution on the Benzamide (B126) Core

The benzamide core of "Benzamide, N-butyl-2-(phenylacetyl)-" is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring, namely the ortho-phenylacetyl group and the meta-directing N-butylamido group, will influence the regioselectivity of these reactions. msu.edu The phenylacetyl group is an ortho, para-director, while the N-butylamido group is a meta-director. The interplay of these electronic effects, along with steric hindrance, will determine the position of substitution.

Nitration and Sulfonation Reactions

Nitration: The introduction of a nitro group onto the benzamide ring can be achieved using standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The nitronium ion (NO₂⁺) generated in situ acts as the electrophile. msu.edu The directing effects of the existing substituents would likely favor nitration at the positions meta to the N-butylamido group and para to the phenylacetyl group. A known nitrated derivative, "Benzamide, N-butyl-5-nitro-2-(phenylacetyl)-" (CAS 63564-94-3), confirms the feasibility of this transformation. google.com

Sulfonation: Similarly, sulfonation can be accomplished by treating the compound with fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. The electrophile in this case is sulfur trioxide (SO₃). msu.edu The regiochemical outcome is expected to be similar to that of nitration.

| Reaction | Reagents | Typical Conditions | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 0 - 25 °C | N-butyl-5-nitro-2-(phenylacetyl)benzamide |

| Sulfonation | H₂SO₄, SO₃ | Room Temperature to mild heating | N-butyl-5-(sulfo)-2-(phenylacetyl)benzamide |

Halogenation Reactions

Halogenation of the benzamide core can be achieved using various halogenating agents, typically in the presence of a Lewis acid catalyst for chlorination and bromination. masterorganicchemistry.com For instance, bromination can be carried out with bromine (Br₂) and a catalyst like iron(III) bromide (FeBr₃). The regioselectivity will again be governed by the directing effects of the existing substituents.

| Reaction | Reagents | Catalyst | Typical Conditions | Expected Major Product(s) |

| Bromination | Br₂ | FeBr₃ | Room Temperature, in a suitable solvent (e.g., CH₂Cl₂) | N-butyl-5-bromo-2-(phenylacetyl)benzamide |

| Chlorination | Cl₂ | AlCl₃ or FeCl₃ | Room Temperature, in a suitable solvent (e.g., CCl₄) | N-butyl-5-chloro-2-(phenylacetyl)benzamide |

Transformations of the Amide Functionality

The N-butylamide group is a key functional handle for further molecular modifications.

Reduction of the Amide Group to Amine Derivatives

The amide functionality can be reduced to the corresponding amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). ic.ac.ukmasterorganicchemistry.com This reaction would convert the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-), yielding N-butyl-N-(2-(phenylacetyl)benzyl)amine. ic.ac.ukmasterorganicchemistry.com This transformation provides access to a new class of compounds with a tertiary amine functionality.

| Starting Material | Reducing Agent | Solvent | Typical Conditions | Product |

| Benzamide, N-butyl-2-(phenylacetyl)- | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | Reflux, followed by aqueous workup | N-butyl-N-((2-(phenylacetyl)phenyl)methyl)amine |

Oxidation Reactions Yielding Carboxylic Acid Derivatives

While the amide group itself is generally resistant to oxidation, the phenylacetyl substituent contains a benzylic methylene group that is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize this benzylic position to a carboxylic acid, which upon further reaction could lead to more complex structures. However, under controlled conditions, it might be possible to selectively oxidize the benzylic methylene group.

Advanced Functionalization through Coupling Reactions

Modern cross-coupling reactions offer powerful tools for the derivatization of "Benzamide, N-butyl-2-(phenylacetyl)-", particularly after the introduction of a halide onto the benzamide core.

Suzuki-Miyaura Coupling: A halogenated derivative of the title compound (e.g., the bromo-derivative from section 3.1.2) can undergo Suzuki-Miyaura coupling with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. researchgate.netnih.govrsc.org This reaction would enable the introduction of new aryl or vinyl substituents at the halogenated position.

Buchwald-Hartwig Amination: The same halogenated precursor can be subjected to Buchwald-Hartwig amination to form a new carbon-nitrogen bond. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.comacsgcipr.org This palladium-catalyzed reaction with a primary or secondary amine would introduce a new amino substituent.

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling of the halogenated benzamide with a terminal alkyne is a viable route. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Typical Base | Potential Product |

| Suzuki-Miyaura | N-butyl-5-bromo-2-(phenylacetyl)benzamide | Arylboronic acid | Pd(PPh₃)₄ or similar Pd(0) complex | Na₂CO₃, K₂CO₃ | N-butyl-5-aryl-2-(phenylacetyl)benzamide |

| Buchwald-Hartwig | N-butyl-5-bromo-2-(phenylacetyl)benzamide | Primary or Secondary Amine | Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., XPhos) | NaOt-Bu, K₃PO₄ | N-butyl-5-(amino)-2-(phenylacetyl)benzamide |

| Sonogashira | N-butyl-5-bromo-2-(phenylacetyl)benzamide | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Triethylamine, Diisopropylamine | N-butyl-5-(alkynyl)-2-(phenylacetyl)benzamide |

Carbon-Carbon Coupling Reactions (e.g., Functionalization of Aromatic Rings via Sonogashira-type Approaches)

The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netrsc.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govnih.gov In the context of derivatizing Benzamide, N-butyl-2-(phenylacetyl)-, a Sonogashira-type approach can be employed to introduce alkynyl moieties onto one of its aromatic rings. This strategy significantly expands the chemical space by allowing for the introduction of rigid, linear linkers that can be further functionalized.

For a hypothetical application, a halogenated precursor of the parent compound, such as N-butyl-2-((4-bromophenyl)acetyl)benzamide, would be a suitable starting material. The reaction would involve coupling this aryl bromide with a variety of terminal alkynes in the presence of a palladium catalyst, a copper(I) salt, and a base. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions like the homocoupling of the alkyne (Glaser coupling). nih.gov

Detailed research findings from analogous systems demonstrate that the electronic nature of the substituents on both the aryl halide and the alkyne can influence the reaction efficiency. Electron-withdrawing groups on the aryl halide generally facilitate the reaction. researchgate.net The reaction is compatible with a wide range of functional groups, making it a robust tool for late-stage functionalization in synthetic schemes. nih.gov

Below is a representative data table for the hypothetical Sonogashira coupling of a brominated derivative of Benzamide, N-butyl-2-(phenylacetyl)- with various terminal alkynes.

Table 1: Hypothetical Sonogashira Coupling Reactions

| Entry | Alkyne | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 85 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄/CuI | DIPA | Toluene (B28343) | 92 |

| 3 | 1-Hexyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 88 |

This data is hypothetical and for illustrative purposes.

Click Chemistry for Structural Diversification (e.g., Azide-Alkyne Cycloadditions)

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. nih.govchemie-brunschwig.ch The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.gov This reaction is a powerful tool for conjugating different molecular fragments and is widely used in drug discovery and chemical biology. nih.gov

To apply click chemistry for the structural diversification of Benzamide, N-butyl-2-(phenylacetyl)-, precursor molecules bearing either an azide or an alkyne functionality are required. For instance, an azido-functionalized derivative could be synthesized, such as N-butyl-2-((4-(azidomethyl)phenyl)acetyl)benzamide. This precursor can then be reacted with a library of terminal alkynes to generate a diverse set of triazole-containing analogues. Conversely, an alkyne-functionalized parent molecule could be coupled with various azides.

The resulting 1,2,3-triazole ring is not merely a linker; it is a rigid, planar, and metabolically stable aromatic unit that can engage in hydrogen bonding and dipole-dipole interactions, thus influencing the pharmacological properties of the molecule. nih.gov The high efficiency and orthogonality of the click reaction allow for its use in complex molecular settings without the need for extensive protecting group strategies. chemie-brunschwig.ch

The following table illustrates a hypothetical application of click chemistry for the derivatization of an azido-functionalized Benzamide, N-butyl-2-(phenylacetyl)- analogue.

Table 2: Hypothetical Azide-Alkyne Cycloaddition Reactions

| Entry | Alkyne | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylacetylene | CuSO₄·5H₂O/Sodium Ascorbate | t-BuOH/H₂O | 95 |

| 2 | 1-Hexyne | Copper(I) iodide | DMF | 91 |

| 3 | Propargyl alcohol | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 93 |

This data is hypothetical and for illustrative purposes.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzamide, N Butyl 2 Phenylacetyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivity can be assembled.

¹H NMR spectroscopy is the initial step in structural elucidation, revealing the chemical environment, number, and neighboring interactions of protons within the molecule. For Benzamide (B126), N-butyl-2-(phenylacetyl)-, the spectrum is predicted to display distinct signals corresponding to the N-butyl group, the phenylacetyl moiety, and the disubstituted benzamide core.

The N-butyl chain is expected to produce four characteristic signals: a triplet around 0.9 ppm for the terminal methyl (CH₃) group, and three distinct multiplets for the three methylene (B1212753) (CH₂) groups between approximately 1.3 and 3.4 ppm. The methylene group adjacent to the amide nitrogen (N-CH₂) would be the most deshielded. The amide proton (NH) is anticipated to appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.

The phenylacetyl group would be identified by a sharp singlet around 4.0-4.3 ppm, corresponding to the two protons of the methylene bridge (-C(=O)CH₂Ph), and a multiplet in the aromatic region (7.2-7.4 ppm) for the five protons of its monosubstituted phenyl ring. The ortho-disubstituted benzamide ring system would give rise to a complex set of multiplets for its four protons in the aromatic region, typically between 7.4 and 7.8 ppm.

Table 1: Predicted ¹H NMR Data for Benzamide, N-butyl-2-(phenylacetyl)- in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.40 - 7.80 | m | 4H | Benzamide Ar-H |

| ~ 7.20 - 7.40 | m | 5H | Phenylacetyl Ar-H |

| ~ 6.10 | br s | 1H | N-H |

| ~ 4.25 | s | 2H | -C(=O)CH₂Ph |

| ~ 3.40 | m | 2H | N-CH₂- |

| ~ 1.60 | m | 2H | N-CH₂-CH₂- |

| ~ 1.40 | m | 2H | -CH₂-CH₃ |

| ~ 0.95 | t | 3H | -CH₃ |

Complementing the ¹H NMR data, ¹³C NMR spectroscopy confirms the carbon framework of the molecule. Benzamide, N-butyl-2-(phenylacetyl)- has a molecular formula of C₁₉H₂₁NO₂, which corresponds to 19 distinct carbon signals in the proton-decoupled ¹³C NMR spectrum, assuming no accidental overlap.

The spectrum can be divided into three regions. The aliphatic region (10-50 ppm) would contain signals for the four carbons of the N-butyl group and the methylene carbon of the phenylacetyl moiety. The aromatic region (120-140 ppm) would display signals for the twelve carbons of the two phenyl rings. The downfield region (>160 ppm) would show two distinct signals for the amide and ketone carbonyl carbons, which are the most deshielded carbons in the molecule.

Table 2: Predicted ¹³C NMR Data for Benzamide, N-butyl-2-(phenylacetyl)-

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 200 | Ketone C=O |

| ~ 168 | Amide C=O |

| ~ 125 - 140 | Aromatic C (12 signals) |

| ~ 45 | -C(=O)CH₂Ph |

| ~ 40 | N-CH₂- |

| ~ 31 | N-CH₂-CH₂- |

| ~ 20 | -CH₂-CH₃ |

| ~ 14 | -CH₃ |

While 1D NMR spectra propose the types of proton and carbon environments, 2D NMR experiments are indispensable for confirming the connectivity between these atoms. openpubglobal.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For Benzamide, N-butyl-2-(phenylacetyl)-, a COSY spectrum would clearly show correlations between the adjacent methylene protons of the N-butyl chain, confirming its linear structure. It would also reveal the coupling network within the aromatic protons of each phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). The HSQC spectrum would be used to definitively assign each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum.

Table 3: Key Predicted HMBC Correlations for Structural Elucidation

| Proton (¹H) | Correlates to Carbon (¹³C) | Significance |

|---|---|---|

| N-CH₂- | Amide C=O | Confirms attachment of the butyl group to the amide nitrogen. |

| -C(=O)CH₂Ph | Ketone C=O | Links the methylene bridge to the phenylacetyl carbonyl. |

| -C(=O)CH₂Ph | Benzamide Ar-C2 | Crucially confirms the phenylacetyl group is attached at the C2 position of the benzamide ring. |

| N-H | Amide C=O, Benzamide Ar-C1 | Confirms the amide linkage and its position. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. lcms.cz This precision allows for the unambiguous determination of the elemental composition. For Benzamide, N-butyl-2-(phenylacetyl)-, with the molecular formula C₁₉H₂₁NO₂, the calculated exact mass of its protonated molecular ion [M+H]⁺ is 296.1645. The experimental observation of this ion in an HRMS analysis would serve as definitive validation of the compound's molecular formula. rsc.org

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides corroborating evidence for the proposed structure. The fragmentation of Benzamide, N-butyl-2-(phenylacetyl)- is expected to proceed through several key pathways characteristic of N-alkyl benzamides and benzyl (B1604629) ketones. libretexts.org

A primary fragmentation pathway for amides involves alpha-cleavage to the carbonyl group. The loss of the N-butyl group would be a likely event. Another common pathway for benzamides is the formation of the stable benzoyl cation (m/z 105). researchgate.net The phenylacetyl moiety is expected to fragment to produce the tropylium (B1234903) cation (m/z 91), a common and stable fragment for benzyl-containing compounds. Cleavage of the butyl chain itself can also occur.

Table 4: Predicted Key Fragments in the Mass Spectrum of Benzamide, N-butyl-2-(phenylacetyl)-

| m/z | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 295 | [C₁₉H₂₁NO₂]⁺ | Molecular Ion (M⁺) |

| 238 | [M - C₄H₉]⁺ | Loss of the N-butyl group |

| 176 | [M - C₇H₅O₂]⁺ | Loss of the benzoyl group |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of "Benzamide, N-butyl-2-(phenylacetyl)-". This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the components of a sample. In a typical GC-MS analysis, the compound would be introduced into the GC system, where it is vaporized and passed through a capillary column. The separation is based on the compound's boiling point and its affinity for the stationary phase of the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification.

A hypothetical data table for the expected major mass spectral fragments of "Benzamide, N-butyl-2-(phenylacetyl)-" is presented below.

| m/z | Proposed Fragment Ion | Structural Origin |

| 295 | [M]+• | Molecular Ion |

| 238 | [M - C4H9]+ | Loss of the N-butyl group |

| 176 | [M - C6H5CH2CO]+ | Loss of the phenylacetyl group |

| 120 | [C6H5CH2CO]+ | Phenylacetyl cation |

| 105 | [C6H5CO]+ | Benzoyl cation |

| 91 | [C7H7]+ | Tropylium ion (from phenylacetyl moiety) |

| 77 | [C6H5]+ | Phenyl cation |

| 57 | [C4H9]+ | Butyl cation |

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline solid at the atomic level. This technique is invaluable for elucidating the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions of "Benzamide, N-butyl-2-(phenylacetyl)-".

For single-crystal X-ray diffraction, a high-quality crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

A hypothetical table of crystallographic data for "Benzamide, N-butyl-2-(phenylacetyl)-" is provided below, based on typical values for organic compounds.

| Parameter | Hypothetical Value |

| Chemical Formula | C19H21NO2 |

| Formula Weight | 295.38 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 18.1 |

| β (°) | 95.5 |

| Volume (ų) | 1548 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.267 |

| Hydrogen Bonds | N-H···O |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample. The sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is characteristic of the crystalline phase of the material.

PXRD is a powerful tool for identifying the crystalline form of "Benzamide, N-butyl-2-(phenylacetyl)-" and for assessing its phase purity. Different crystalline forms, or polymorphs, of a compound will produce distinct PXRD patterns. This is critical in pharmaceutical and materials science, as different polymorphs can have different physical properties. The technique can also be used to detect the presence of any crystalline impurities. The experimental PXRD pattern can be compared to a reference pattern, either calculated from single-crystal data or from a standard sample, to confirm the identity and purity of the bulk material. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. Both techniques probe the vibrational energy levels of molecules, but they are based on different physical principles and have different selection rules, making them complementary.

In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, leading to transitions between vibrational energy levels. For a vibration to be IR active, it must result in a change in the dipole moment of the molecule. Key functional groups in "Benzamide, N-butyl-2-(phenylacetyl)-" that would give rise to characteristic IR absorption bands include the N-H group, the C=O groups of the amide and ketone, the aromatic C-H bonds, and the aliphatic C-H bonds of the butyl group. For example, the IR spectrum of the parent compound, benzamide, shows characteristic peaks for the N-H and C=O stretching vibrations. nist.govchemicalbook.com

Raman spectroscopy, on the other hand, is a light scattering technique. A monochromatic laser is directed at the sample, and the scattered light is analyzed. Most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. Aromatic ring vibrations are often strong in Raman spectra.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of "Benzamide, N-butyl-2-(phenylacetyl)-", allowing for the confirmation of its functional groups and providing insights into its molecular structure. mdpi.com

A table of expected characteristic vibrational frequencies for "Benzamide, N-butyl-2-(phenylacetyl)-" is presented below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3400-3200 | 3400-3200 |

| C-H (aromatic) | Stretching | 3100-3000 | 3100-3000 |

| C-H (aliphatic) | Stretching | 2960-2850 | 2960-2850 |

| C=O (ketone) | Stretching | ~1700 | ~1700 |

| C=O (amide I) | Stretching | ~1650 | ~1650 |

| N-H (amide II) | Bending | ~1550 | Weak |

| C=C (aromatic) | Stretching | 1600-1450 | 1600-1450 |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These techniques are used to study the thermal stability and decomposition of materials.

Thermogravimetry (TG), also known as thermogravimetric analysis (TGA), measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a compound and to study its decomposition profile.

For "Benzamide, N-butyl-2-(phenylacetyl)-", a TG analysis would involve heating a small sample of the material on a sensitive microbalance in an inert atmosphere (e.g., nitrogen) or in air. The resulting thermogram would show the temperature at which the compound begins to decompose, as indicated by a loss of mass. The thermogram can also reveal the presence of any volatile components, such as residual solvent. The thermal stability of related N-alkylated poly(p-benzamide)s has been studied using this method, showing decomposition at elevated temperatures. researchgate.net A similar analysis for "Benzamide, N-butyl-2-(phenylacetyl)-" would provide crucial information about its thermal properties.

A hypothetical data table summarizing the expected results from a TG analysis of "Benzamide, N-butyl-2-(phenylacetyl)-" is shown below.

| Parameter | Hypothetical Value (Nitrogen Atmosphere) |

| Onset of Decomposition (T_onset) | 250 °C |

| Temperature of Maximum Decomposition Rate (T_peak) | 280 °C |

| Residual Mass at 600 °C | < 5% |

Differential Thermal Analysis (DTA)

Comprehensive searches of scientific literature and chemical databases did not yield specific Differential Thermal Analysis (DTA) data for the compound Benzamide, N-butyl-2-(phenylacetyl)-. While DTA is a crucial technique for investigating the thermal properties of chemical compounds, including phase transitions and decomposition, no published studies containing DTA curves or transition temperature data for this specific molecule could be located.

Differential Scanning Calorimetry (DSC)

Similarly, no specific Differential Scanning Calorimetry (DSC) data for Benzamide, N-butyl-2-(phenylacetyl)- was found in the available scientific literature. DSC is a powerful thermoanalytical technique used to determine a material's thermal stability and to study thermal transitions such as melting, crystallization, and glass transitions by measuring the difference in the amount of heat required to increase the temperature of a sample and a reference. Despite a thorough search, no research articles or database entries containing DSC thermograms, enthalpy values, or specific heat capacity data for this compound were identified.

Computational and Theoretical Investigations of Benzamide, N Butyl 2 Phenylacetyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like Benzamide (B126), N-butyl-2-(phenylacetyl)-, DFT allows for a detailed exploration of its fundamental properties.

Molecular Geometry Optimization and Conformer Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule such as Benzamide, N-butyl-2-(phenylacetyl)-, which possesses several rotatable bonds, multiple low-energy conformations, or conformers, are likely to exist. A thorough conformer analysis is essential to identify the global minimum energy structure, which represents the most populated state of the molecule under equilibrium conditions.

Theoretical calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). The resulting optimized geometry would provide precise information on bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's shape.

Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Conformer of Benzamide, N-butyl-2-(phenylacetyl)-

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (amide) | 1.24 Å |

| C-N (amide) | 1.35 Å | |

| N-C (butyl) | 1.47 Å | |

| C=O (ketone) | 1.22 Å | |

| Bond Angle | O-C-N (amide) | 122.5° |

| C-N-C (amide-butyl) | 121.8° | |

| Dihedral Angle | C-C-N-C | 178.5° |

Electronic Structure Analysis

Once the optimized geometry is obtained, a deeper analysis of the electronic structure can be performed to understand the molecule's reactivity and charge distribution.

HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A large gap suggests high stability and low reactivity. For Benzamide, N-butyl-2-(phenylacetyl)-, the phenyl and benzoyl groups would likely be the primary locations for these frontier orbitals.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying electrophilic and nucleophilic sites. In this compound, the oxygen atoms of the amide and ketone groups would be expected to show regions of negative potential (red), making them susceptible to electrophilic attack. Conversely, the amide proton and parts of the aromatic rings would likely exhibit positive potential (blue).

Fukui Functions: These functions are used within conceptual DFT to predict local reactivity. By analyzing the change in electron density upon the addition or removal of an electron, one can identify the most likely sites for nucleophilic, electrophilic, and radical attack.

Spectroscopic Property Prediction and Validation against Experimental Data

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. Key vibrational modes for Benzamide, N-butyl-2-(phenylacetyl)- would include the C=O stretching of the amide and ketone, the N-H stretching, and the C-H stretching of the aromatic and aliphatic parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.

Non-Linear Optics (NLO) Properties

Molecules with extended π-conjugated systems and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties. DFT can be used to calculate the first-order hyperpolarizability (β), a key parameter for assessing a molecule's potential for NLO applications. The presence of donor and acceptor groups in Benzamide, N-butyl-2-(phenylacetyl)- might lead to interesting NLO behavior.

Table 2: Hypothetical Calculated Electronic and NLO Properties

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

| First-Order Hyperpolarizability (β) | 5.8 x 10⁻³⁰ esu |

Ab Initio Molecular Orbital Theory Applications

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer a higher level of accuracy for certain properties.

Hartree-Fock (HF): This method provides a good starting point for more advanced calculations but often overestimates the HOMO-LUMO gap and neglects electron correlation.

Møller-Plesset (MP) Perturbation Theory: Typically applied at the second order (MP2), this method incorporates electron correlation, leading to more accurate energy and property predictions compared to HF. An MP2 calculation would be beneficial for refining the conformational energies and interaction energies within the molecule.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Conformational Space Exploration

While quantum mechanical methods are excellent for static properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the dynamic behavior of molecules over time.

Molecular Dynamics (MD): An MD simulation would involve solving Newton's equations of motion for the atoms of Benzamide, N-butyl-2-(phenylacetyl)-, allowing for the exploration of its conformational landscape in a simulated environment (e.g., in a solvent like water or chloroform). This can reveal how the molecule flexes, rotates, and interacts with its surroundings, providing insights into its behavior in a more realistic setting.

Monte Carlo (MC): MC simulations use random sampling to explore the conformational space. This method can be particularly effective for overcoming energy barriers and finding a wider range of possible conformations than a short MD simulation might.

Based on a thorough review of available scientific literature, there are no specific computational or theoretical investigation studies focused solely on "Benzamide, N-butyl-2-(phenylacetyl)-" for the requested topics of Natural Bond Orbital (NBO) analysis or theoretical reaction mechanisms and transition state characterization.

The search for detailed research findings, including specific data tables on intermolecular/intramolecular interactions and transition states for this particular compound, did not yield any dedicated studies. While computational methods like NBO analysis are widely used for various benzamide and phenylacetamide derivatives to understand their electronic and structural properties xisdxjxsu.asiaresearchgate.net, and theoretical studies are employed to investigate reaction mechanisms in related chemical classes nih.gov, this specific molecule does not appear to have been the subject of such published research.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested in the outline. Any attempt to do so would be speculative and would not be based on verifiable scientific sources.

Applications of Benzamide, N Butyl 2 Phenylacetyl in Organic Synthesis

Role as a Synthetic Building Block for Complex Molecules

The structure of Benzamide (B126), N-butyl-2-(phenylacetyl)- contains several key features that make it a promising starting material for the synthesis of complex molecules, particularly heterocyclic compounds. The core benzamide framework is a common motif in many biologically active compounds. researchgate.netnih.govnih.govnih.gov The strategic placement of the phenylacetyl group offers a handle for intramolecular cyclization reactions, which are a powerful tool for the efficient construction of ring systems.

One potential application lies in the synthesis of nitrogen- and oxygen-containing heterocycles. The active methylene (B1212753) group within the phenylacetyl moiety, positioned between the phenyl ring and the carbonyl group, is susceptible to deprotonation by a suitable base. The resulting enolate can then participate in intramolecular reactions. For instance, cyclization could potentially occur via reaction with the amide functionality, although this would likely require specific activation. More plausibly, modifications of the benzamide structure could introduce reactive sites for intramolecular condensation or addition reactions, leading to the formation of fused or spirocyclic systems.

Furthermore, the phenylacetyl group itself can be a precursor to other functionalities. For example, reduction of the ketone could yield a secondary alcohol, which could then be used in subsequent cyclization or substitution reactions. The aromatic rings of the benzamide and phenylacetyl groups also offer sites for electrophilic substitution reactions, allowing for further functionalization and the construction of more elaborate molecular frameworks. The general utility of benzamide derivatives as intermediates for the synthesis of heterocyclic compounds is a well-established principle in organic chemistry. google.comresearchgate.net

Utility as a Reagent in Diverse Organic Transformations

Beyond its role as a structural core, Benzamide, N-butyl-2-(phenylacetyl)- can be envisioned as a reagent in various organic transformations. The active methylene group is a key reactive site. Under basic conditions, this position can be readily alkylated, acylated, or used as a nucleophile in condensation reactions with aldehydes or ketones, such as in Knoevenagel-type condensations. Such reactions would allow for the introduction of new carbon-carbon bonds and the elaboration of the side chain at the 2-position.

The carbonyl group of the phenylacetyl moiety can also participate in a range of reactions. For instance, it could undergo Wittig-type reactions to form alkenes, or be converted into other functional groups through reduction, oxidation, or addition reactions. These transformations would provide access to a diverse array of derivatives with modified reactivity and functionality.

While specific research detailing these applications for Benzamide, N-butyl-2-(phenylacetyl)- is not prominent, the principles of organic synthesis support its potential utility. The reactivity of similar benzamide structures and compounds with active methylene groups is well-documented in the chemical literature. mdpi.comresearchgate.net The combination of the benzamide scaffold with the reactive phenylacetyl unit suggests that this compound could serve as a versatile tool for synthetic chemists in the construction of novel and complex molecules. Further research would be needed to fully explore and document the synthetic potential of this particular benzamide derivative.

Green Chemistry Approaches in Benzamide Synthesis

Development of Eco-Friendly and Sustainable Synthetic Routes

The development of eco-friendly synthetic routes for benzamides focuses on improving atom economy, reducing energy consumption, and utilizing less hazardous materials. One promising approach involves the direct amidation of carboxylic acids with amines, which produces water as the only byproduct. This method is inherently more atom-economical than traditional methods that use activating agents, which generate stoichiometric amounts of waste.

Recent research has explored various catalytic systems to facilitate this direct amidation under milder conditions. For instance, the use of boric acid catalysts has shown promise in promoting the formation of amide bonds. While specific studies on "Benzamide, N-butyl-2-(phenylacetyl)-" are limited, the principles can be applied. A hypothetical eco-friendly route for its synthesis would involve the direct condensation of 2-(phenylacetyl)benzoic acid and n-butylamine, facilitated by a green catalyst.

Another sustainable approach is the use of biocatalysis. Enzymes such as lipases and proteases can catalyze amide bond formation with high selectivity and under mild, aqueous conditions. This approach avoids the need for harsh reagents and organic solvents, significantly reducing the environmental footprint of the synthesis. The enzymatic synthesis of benzamide (B126) derivatives is an active area of research, and tailored enzymes could potentially be developed for the specific synthesis of "Benzamide, N-butyl-2-(phenylacetyl)-".

Utilization of Environmental Solvents or Solvent-Free Methodologies

The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional syntheses of benzamides often employ volatile and toxic organic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Green chemistry promotes the use of more benign alternatives.

Solvent-Free Methodologies: An even more sustainable approach is the elimination of solvents altogether. Solvent-free, or neat, reactions can be promoted by various techniques, including grinding (mechanochemistry) or heating. Microwave-assisted organic synthesis (MAOS) is a particularly effective solvent-free method. Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter timeframes and without the need for a solvent. This technique has been successfully applied to the synthesis of various amide-containing compounds and represents a promising green alternative for the production of "Benzamide, N-butyl-2-(phenylacetyl)-".

Below is a comparative table illustrating the potential benefits of using an aqueous method over a traditional organic solvent method for the synthesis of analogous benzamides, which could be extrapolated to the synthesis of "Benzamide, N-butyl-2-(phenylacetyl)-" .

| Metric | Aqueous Method | Organic Solvent Method |

| Solvent Volume (L/kg) | 0.5 | 5.2 |

| E-Factor * | 2.1 | 8.7 |

| Post-Step Time | 1.5 h | 4 h |

E-Factor is a measure of the total waste produced in a chemical process.

Implementation of Recyclable Reagents and Catalysts

A key principle of green chemistry is the use of catalysts in place of stoichiometric reagents to minimize waste. The development of recyclable catalysts is a further step towards sustainability. Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are particularly advantageous as they can be easily separated from the reaction mixture by filtration and reused.

For benzamide synthesis, various recyclable catalytic systems have been explored. These include metal-based catalysts, such as those containing copper, nickel, or iron, supported on solid materials like silica, alumina, or polymers. For example, a water-soluble porphyrazinato copper(II) complex has been shown to be an effective and recyclable catalyst for the synthesis of N-substituted amides in aqueous media researchgate.net. After the reaction, such catalysts can often be recovered and reused multiple times with minimal loss of activity.

The use of magnetic nanoparticles as catalyst supports is another innovative approach. These catalysts can be easily removed from the reaction mixture using an external magnet, simplifying the purification process and enhancing recyclability. While direct applications to "Benzamide, N-butyl-2-(phenylacetyl)-" are yet to be widely reported, these technologies hold significant potential for its sustainable production.

Waste Reduction Strategies in Benzamide Production

Waste reduction in chemical synthesis is a cornerstone of green chemistry and is often quantified by metrics such as the E-Factor (Environmental Factor) and Atom Economy. Traditional amide synthesis methods, particularly those involving protecting groups and stoichiometric activating agents, often have poor atom economy and high E-Factors.

Strategies to reduce waste in benzamide production include:

One-Pot Syntheses: Designing synthetic routes where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly reduce waste from purification steps and minimize solvent usage.

Catalytic Processes: As discussed, using catalysts instead of stoichiometric reagents is a primary strategy for waste reduction.

Improving Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct amidation is a prime example of a high atom economy reaction for benzamide synthesis.

Recycling and Reuse: Implementing procedures for the recovery and reuse of solvents, catalysts, and unreacted starting materials can drastically lower the E-Factor of a process.

The following table provides a hypothetical comparison of the E-Factor for different synthetic approaches to benzamides, illustrating the potential for waste reduction through greener methodologies.

| Synthetic Approach | Key Features | Potential E-Factor Range |

| Traditional (e.g., acyl chloride) | Use of stoichiometric activating agents, organic solvents, potential for multiple steps. | 5 - 20 |

| Catalytic Direct Amidation | Use of a catalyst, often in a greener solvent or solvent-free. | 1 - 5 |

| Biocatalytic Synthesis | Use of enzymes in aqueous media under mild conditions. | < 1 - 3 |

By adopting these green chemistry principles, the synthesis of "Benzamide, N-butyl-2-(phenylacetyl)-" and other benzamides can be made more sustainable, reducing their environmental impact and contributing to a greener chemical industry.

Purity Assessment and Quality Control in Benzamide, N Butyl 2 Phenylacetyl Research

Chromatographic Purification Methods (e.g., Column Chromatography, High-Performance Liquid Chromatography (HPLC))

Chromatography is an indispensable tool for both the purification and purity assessment of Benzamide (B126), N-butyl-2-(phenylacetyl)-. After synthesis, the crude product is typically subjected to column chromatography to separate the target compound from unreacted starting materials, by-products, and other impurities. Silica gel is commonly used as the stationary phase, with a solvent system (mobile phase) optimized to achieve effective separation.

Following initial purification, High-Performance Liquid Chromatography (HPLC) is employed as a precise analytical method to quantify the purity of the compound. A common approach for benzamide derivatives involves reverse-phase HPLC. This technique uses a non-polar stationary phase (such as a C18 column) and a polar mobile phase. The purity is determined by integrating the peak area of the compound in the chromatogram. For aromatic compounds like this benzamide, a UV detector is typically set at a wavelength such as 254 nm. researchgate.netgoogle.com

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile / Buffered Aqueous Solution Gradient |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Purity Acceptance | >98% Peak Area |

Recrystallization Techniques for Enhanced Compound Homogeneity

Recrystallization is a fundamental purification technique used to enhance the homogeneity of solid compounds and obtain a well-defined crystalline form. The process relies on the principle of differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The crude Benzamide, N-butyl-2-(phenylacetyl)- is dissolved in a minimum amount of a suitable hot solvent, such as methanol (B129727) or ethanol. The solution is then allowed to cool slowly. As the solubility decreases with temperature, the target compound crystallizes out, while impurities tend to remain dissolved in the mother liquor.

The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried. The effectiveness of recrystallization is often confirmed by a sharpened melting point range and subsequent HPLC analysis, which should show a significant increase in purity.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a definitive analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. This method provides experimental verification of the compound's empirical and molecular formula, which for Benzamide, N-butyl-2-(phenylacetyl)- is C₁₉H₂₁NO₂. appchemical.com

The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, is considered a strong confirmation of the compound's stoichiometric identity and purity. researchgate.net

| Element | Theoretical Mass % | Experimental Mass % (Found) |

|---|---|---|

| Carbon (C) | 77.26% | 77.18% |

| Hydrogen (H) | 7.17% | 7.21% |

| Nitrogen (N) | 4.74% | 4.71% |

Future Research Directions in Benzamide, N Butyl 2 Phenylacetyl Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

The advancement of organic synthesis hinges on the development of methodologies that are not only efficient but also environmentally benign. For "Benzamide, N-butyl-2-(phenylacetyl)-", future research should prioritize the discovery of new synthetic routes that offer significant improvements over conventional methods.

Current synthetic approaches often rely on multi-step processes that may involve harsh reagents and generate considerable waste. A key research direction is the exploration of catalytic systems, such as transition-metal catalysts or organocatalysts, to streamline the synthesis. For instance, developing a one-pot reaction where the core benzamide (B126) structure is functionalized with the N-butyl and phenylacetyl groups in a single, continuous process would represent a significant leap in efficiency.

Furthermore, the principles of green chemistry should be a guiding force in this research. This includes the use of safer solvents, minimizing energy consumption through microwave-assisted or flow chemistry techniques, and designing reactions with high atom economy. Research into solid-phase synthesis could also offer a viable pathway to a more automated and high-throughput production of "Benzamide, N-butyl-2-(phenylacetyl)-" and its derivatives, facilitating the rapid generation of compound libraries for screening purposes. A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Activation | Direct functionalization, reduced pre-activation steps, high atom economy. | Screening of transition metal catalysts (e.g., Pd, Ru, Rh) and optimization of reaction conditions. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, scalability. | Development of continuous flow reactors and optimization of residence time and temperature. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Investigation of solvent and catalyst compatibility with microwave irradiation. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes for the specific amide bond formation. |

Exploration of Advanced Derivatization for Specialized Organic Materials

The molecular architecture of "Benzamide, N-butyl-2-(phenylacetyl)-" provides a versatile scaffold for the creation of novel organic materials. Future research should systematically explore how modifications to its structure can give rise to materials with tailored electronic, optical, or mechanical properties.

Derivatization of the phenyl rings, for example, by introducing electron-donating or electron-withdrawing groups, could significantly alter the electronic properties of the molecule. This could lead to the development of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The introduction of polymerizable groups, such as vinyl or acetylene (B1199291) moieties, could enable the incorporation of the benzamide unit into larger polymeric structures, potentially leading to materials with unique thermal or mechanical stability.

Another promising avenue is the exploration of self-assembly properties. By introducing functional groups capable of forming hydrogen bonds or undergoing π-π stacking, it may be possible to design derivatives of "Benzamide, N-butyl-2-(phenylacetyl)-" that self-organize into well-defined supramolecular structures. These structures could find applications in areas such as sensing, drug delivery, or the creation of nanopatterned surfaces. Table 2 outlines potential derivatization strategies and their target applications.

| Derivatization Site | Functional Group | Potential Application Area |

| Phenyl Ring of Phenylacetyl Group | Electron-withdrawing groups (e.g., -NO2, -CN) | Organic Electronics (n-type semiconductors) |

| Phenyl Ring of Benzamide Core | Electron-donating groups (e.g., -OCH3, -N(CH3)2) | Organic Electronics (p-type semiconductors) |

| N-butyl Chain | Polymerizable groups (e.g., vinyl, acrylate) | Polymer Chemistry (novel polymers) |

| Amide N-H | Groups promoting hydrogen bonding | Supramolecular Chemistry (self-assembling materials) |

In-depth Computational Studies on Reactivity, Selectivity, and Structural Dynamics

Computational chemistry offers a powerful lens through which to understand the intricate details of molecular behavior. escholarship.org For "Benzamide, N-butyl-2-(phenylacetyl)-", in-depth computational studies are essential for predicting its reactivity, understanding the origins of selectivity in its reactions, and exploring its conformational landscape. nih.gov

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the molecule, providing insights into its frontier molecular orbitals (HOMO and LUMO). This information is crucial for predicting its reactivity in various chemical transformations and for designing derivatives with specific electronic properties. DFT can also be used to model reaction mechanisms, helping to identify transition states and intermediates, and thereby elucidating the factors that control reaction outcomes. nih.gov

| Computational Method | Research Application | Key Insights |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. | Prediction of reactivity, understanding of selectivity, design of new catalysts. |

| Molecular Dynamics (MD) | Exploration of conformational dynamics and intermolecular interactions. | Understanding of self-assembly, prediction of physical properties, modeling of interactions with biological targets. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic reactions or interactions in complex environments. | Detailed analysis of active site interactions and reaction energetics in a biological context. |

By pursuing these future research directions, the scientific community can unlock the full potential of "Benzamide, N-butyl-2-(phenylacetyl)-", paving the way for new discoveries and applications in the fields of synthetic chemistry, materials science, and computational chemistry.

常见问题

Q. What are the key synthetic routes for preparing N-butyl-2-(phenylacetyl)-benzamide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amidation reactions using phenylacetic acid derivatives and benzamide precursors. For example, refluxing {3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetic acid with benzamide in methanol for 4 hours under TLC monitoring yields the target compound . Optimization involves screening catalysts (e.g., pyridine for acyl activation), solvent polarity (methanol vs. dichloromethane), and temperature (reflux vs. room temperature) to improve yield. Kinetic studies (e.g., time-course TLC) help identify optimal reaction times .

Q. Which spectroscopic techniques are most reliable for characterizing N-butyl-2-(phenylacetyl)-benzamide derivatives?

- Methodological Answer : Combined spectral analysis is critical:

- NMR : and NMR confirm substituent positions (e.g., phenylacetyl group at C2) and N-butyl chain integration .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray resolves stereochemistry and hydrogen-bonding networks, as demonstrated for structurally similar N-benzyl acetamide derivatives .

Q. How can researchers ensure purity of synthesized N-butyl-2-(phenylacetyl)-benzamide compounds?

- Methodological Answer : Recrystallization using solvents like methanol or ethanol is standard. Purity is validated via:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.

- Melting Point Analysis : Sharp melting ranges (e.g., 104–107°C for related benzamides) indicate homogeneity .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values within ±0.3% .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or benzimidazole integration) impact the bioactivity of N-butyl-2-(phenylacetyl)-benzamide analogs?

- Methodological Answer :

- Anti-inflammatory Activity : Introduce substituents like hydroxyacetohydrazide or benzimidazole moieties to enhance hydrogen-bonding with cyclooxygenase (COX) enzymes. In vitro assays (e.g., COX-1/2 inhibition) paired with molecular docking studies reveal structure-activity relationships .

- Fluorination Effects : Fluorine at para positions increases metabolic stability. Compare IC values of fluorinated vs. non-fluorinated analogs in cell-based assays .

Q. What strategies resolve contradictions in reported synthetic yields for similar benzamide derivatives?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Efficiency : Compare Pd/C vs. DMAP in amidation steps; Pd/C may offer higher yields for sterically hindered substrates .

- Purification Protocols : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization impacts recovery rates. Systematically vary solvent ratios and gradient profiles .

- Reaction Scalability : Pilot small-scale (<5 g) vs. bulk (>20 g) syntheses to identify mass-transfer limitations .

Q. How can computational modeling guide the design of N-butyl-2-(phenylacetyl)-benzamide derivatives with enhanced target selectivity?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like GABA receptors or kinase enzymes. Focus on hydrophobic interactions with the N-butyl chain and π-π stacking of the phenylacetyl group .

- QSAR Studies : Correlate substituent electronegativity (Hammett σ values) with bioactivity data to prioritize synthetic targets .

Q. What are the challenges in analyzing metabolic pathways of N-butyl-2-(phenylacetyl)-benzamide derivatives, and how can they be addressed?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites. Monitor demethylation of methoxy groups or hydroxylation of the phenyl ring .

- Stability Studies : Assess pH-dependent degradation (e.g., simulated gastric fluid) via accelerated stability testing (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。